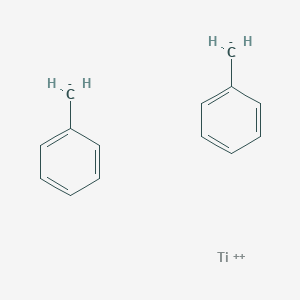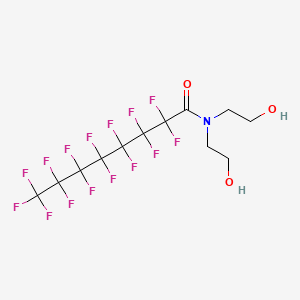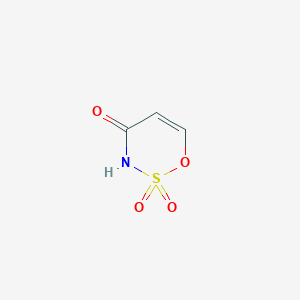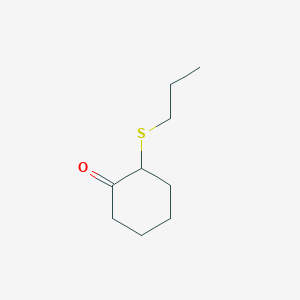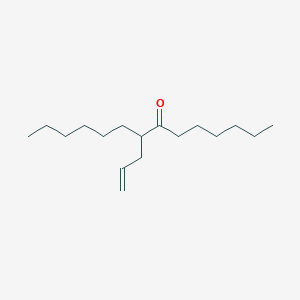
8-(Prop-2-EN-1-YL)tetradecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Prop-2-en-1-yl)tetradecan-7-one is an organic compound characterized by a long carbon chain with a ketone functional group at the seventh carbon and a prop-2-en-1-yl group attached to the eighth carbon. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-en-1-yl)tetradecan-7-one typically involves the alkylation of a tetradecanone precursor with a prop-2-en-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetradecanone, followed by the addition of the prop-2-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
8-(Prop-2-en-1-yl)tetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkenes or amines.
Aplicaciones Científicas De Investigación
8-(Prop-2-en-1-yl)tetradecan-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Prop-2-en-1-yl)tetradecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
8-(Prop-2-en-1-yl)tetradecan-7-ol: Similar structure but with a hydroxyl group instead of a ketone.
8-(Prop-2-en-1-yl)tetradecan-7-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
8-(Prop-2-en-1-yl)tetradecan-7-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ketone group allows for specific interactions with enzymes and receptors that are not possible with the hydroxyl or amine analogs.
Propiedades
Número CAS |
50395-59-0 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
8-prop-2-enyltetradecan-7-one |
InChI |
InChI=1S/C17H32O/c1-4-7-9-11-14-16(13-6-3)17(18)15-12-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
Clave InChI |
VVXBKNVWVJMBON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C)C(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



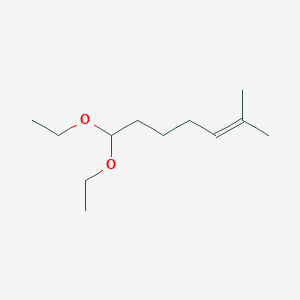
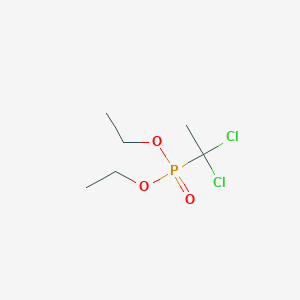
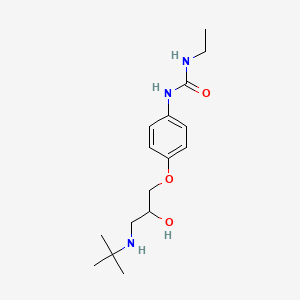
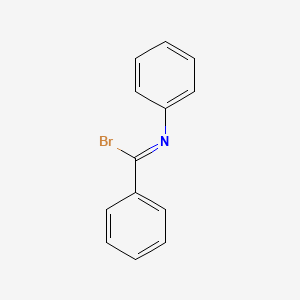
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)

![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
